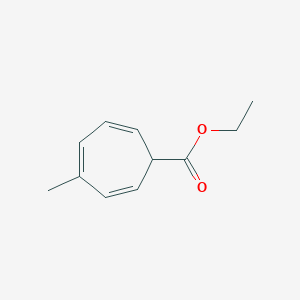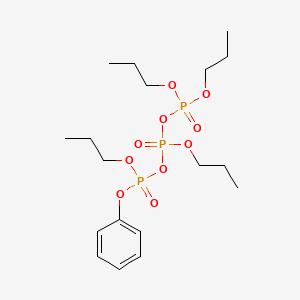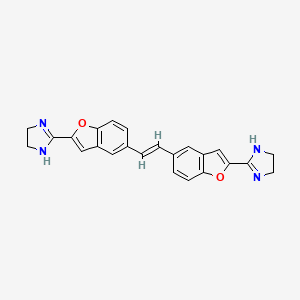
5,5'-Bis(2-imidazolin-2-yl)-2,2'-vinylenedi-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Bis(2-imidazolin-2-yl)-2,2’-vinylenedi-1-benzofuran is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features two imidazolinyl groups attached to a vinylenedi-1-benzofuran backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis(2-imidazolin-2-yl)-2,2’-vinylenedi-1-benzofuran typically involves multiple steps, starting with the preparation of the imidazolinyl groups and their subsequent attachment to the benzofuran backbone. Common synthetic routes include:
Formation of Imidazolinyl Groups: This step often involves the reaction of appropriate precursors under controlled conditions to form the imidazolinyl groups.
Attachment to Benzofuran Backbone: The imidazolinyl groups are then attached to the benzofuran backbone through a series of reactions, often involving catalysts and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5,5’-Bis(2-imidazolin-2-yl)-2,2’-vinylenedi-1-benzofuran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the imidazolinyl groups or the benzofuran backbone.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Various catalysts, such as palladium on carbon, can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized imidazolinyl derivatives, while substitution reactions can introduce new functional groups to the benzofuran backbone.
Scientific Research Applications
5,5’-Bis(2-imidazolin-2-yl)-2,2’-vinylenedi-1-benzofuran has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5,5’-Bis(2-imidazolin-2-yl)-2,2’-vinylenedi-1-benzofuran involves its interaction with specific molecular targets and pathways. The imidazolinyl groups can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The benzofuran backbone may also play a role in stabilizing these interactions and enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
5,5’-Bis(2-imidazolin-2-yl)-2,2’-(E)-vinylenbis(benzo[b]thiophen-dihydrochlorid): This compound features a similar structure but with a thiophen ring instead of a benzofuran ring.
4-methyl-2,6-bis(1-oxyl-3-oxido-4,4,5,5-tetramethyl-2-imidazolin-2-yl)phenol: Another related compound with imidazolinyl groups attached to a different aromatic backbone.
Uniqueness
5,5’-Bis(2-imidazolin-2-yl)-2,2’-vinylenedi-1-benzofuran is unique due to its specific combination of imidazolinyl groups and benzofuran backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
73819-37-1 |
|---|---|
Molecular Formula |
C24H20N4O2 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-[5-[(E)-2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-benzofuran-5-yl]ethenyl]-1-benzofuran-2-yl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C24H20N4O2/c1(15-3-5-19-17(11-15)13-21(29-19)23-25-7-8-26-23)2-16-4-6-20-18(12-16)14-22(30-20)24-27-9-10-28-24/h1-6,11-14H,7-10H2,(H,25,26)(H,27,28)/b2-1+ |
InChI Key |
VRBSVJRJTGBLEB-OWOJBTEDSA-N |
Isomeric SMILES |
C1CN=C(N1)C2=CC3=C(O2)C=CC(=C3)/C=C/C4=CC5=C(C=C4)OC(=C5)C6=NCCN6 |
Canonical SMILES |
C1CN=C(N1)C2=CC3=C(O2)C=CC(=C3)C=CC4=CC5=C(C=C4)OC(=C5)C6=NCCN6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Magnesium, [(1Z)-1-(trimethylsilyl)-1-hexenyl]bromo-](/img/structure/B14441629.png)
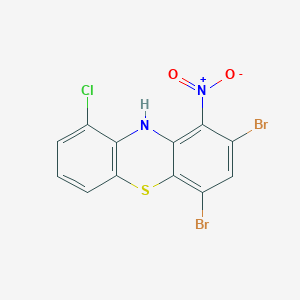
![3-(4-Hydroxyphenyl)-5-[(2-methylpropoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14441637.png)
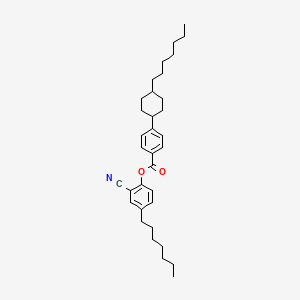

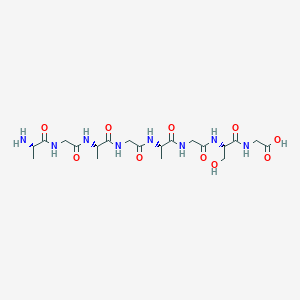
![6,11-Dihydro-5h-naphtho[2,1-a]carbazole](/img/structure/B14441658.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-ethylpiperidin-2-one](/img/structure/B14441664.png)
![2-[Methyl(phenyl)phosphanyl]ethan-1-amine](/img/structure/B14441669.png)

